4-(Dimethylamino)-2-hydroxybenzaldehyde
Overview
Description
4-(Dimethylamino)benzaldehyde has been used in the preparation of trans-4-dimethylamino-4′-nitrostilbene. It forms colored condensation products (Schiff bases) with pyrroles and primary amines .
Synthesis Analysis
The synthesis of 4-(Dimethylamino)benzaldehyde involves solid-state synthetic route. The various thermodynamic parameters such as heat of mixing, entropy of fusion, roughness parameter, interfacial energy and excess thermodynamic functions of intermolecular complexes and eutectics were calculated using the heat of fusion values .Molecular Structure Analysis
The experimental and theoretical study on the molecular structure of 4-(Dimethylamino)benzaldehyde is presented. The IR and Raman spectra were recorded in solid state. Optimized geometry, vibrational frequencies and various thermodynamic parameters of the title compound were calculated using DFT methods .Chemical Reactions Analysis
4-(Dimethylamino)benzaldehyde acts as a strong electrophile which reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . It can be used to detect the presence of indole alkaloids .Physical And Chemical Properties Analysis
According to orbital natural bond calculations, the compound’s stability is due to hyper-conjugative interactions and a hydrogen-bonding network. Molecular Electrostatic Potential (MEP) is also performed. HOMO and LUMO energies have been identified .Scientific Research Applications
Terahertz Technology
- Application Summary : This compound is used in the growth of 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) crystals, which have applications in terahertz technology .
- Methods of Application : The study involved the growth of DSTMS crystals, synchrotron radiation analysis, Hirshfeld analysis, and studying refraction and absorption in the terahertz range .
- Results : The highest terahertz conversion efficiency found was 1.71×10^–5 .
Synthesis of Isoxazolone-Type Heterocycles
- Application Summary : Catalysts based on silver nanoparticles are used in the synthesis of isoxazolone-type heterocycles .
- Methods of Application : The catalysts were prepared by impregnating 2 wt% Ag on commercial support oxides. The characteristics of these materials were obtained using various methods such as inductively coupled plasma atomic emission spectroscopy (ICP), X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, adsorption–desorption of N2 and Diffuse reflectance UV–visible (RD/UV–Vis) .
- Results : The catalysts Ag–Al2O3, Ag–MgO and Ag–CeO2 had yields up to 60% in the synthesis of the 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one .
Assay of Apotryptophanase and Tryptophanase
- Application Summary : 4-(Dimethylamino)cinnamaldehyde is used in the assay of apotryptophanase and tryptophanase .
Temperature-Responsive Smart Materials
- Application Summary : 4-(Dimethylamino)pyridine (DMAP) and related structures, which include 4-(Dimethylamino)-2-hydroxybenzaldehyde, are used in the creation of temperature-responsive smart materials .
- Methods of Application : The study involved the reaction of DMAP with pentafluoropyridine and the observation of the protonation degree of DMAP derivatives at different temperatures .
- Results : The study found a significant impact of temperature on the protonation degree of DMAP derivatives .
Nucleophilic Catalyst
- Application Summary : 4-(Dimethylamino)pyridine is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .
Oxidation Catalyst
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(dimethylamino)-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(2)8-4-3-7(6-11)9(12)5-8/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURCTZNCAHYQOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431126 | |
Record name | 4-(dimethylamino)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-2-hydroxybenzaldehyde | |
CAS RN |
41602-56-6 | |
Record name | 4-(dimethylamino)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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